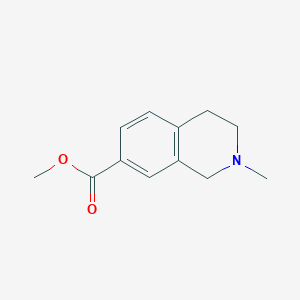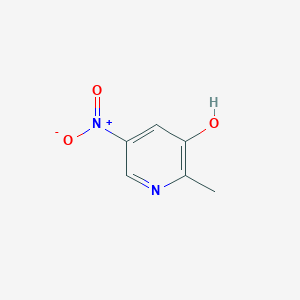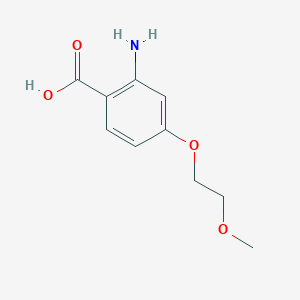![molecular formula C14H19NO4S B1397820 2-Amino-4,5,6,7-tétrahydrobenzo[b]thiophène-3,5-dicarboxylate de diéthyle CAS No. 1029689-49-3](/img/structure/B1397820.png)
2-Amino-4,5,6,7-tétrahydrobenzo[b]thiophène-3,5-dicarboxylate de diéthyle
Vue d'ensemble
Description
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire pharmaceutique
Ce composé sert d'intermédiaire pharmaceutique actif . Il est utilisé dans la synthèse de divers médicaments, contribuant au développement de nouveaux produits pharmaceutiques .
Synthèse d'une base de Schiff tridentate
Le composé a été utilisé dans la préparation d'une base de Schiff potentiellement tridentate (HSAT), qui a formé une série de complexes de cuivre (II) . Ces complexes ont des applications potentielles en catalyse, en magnétisme et en architecture moléculaire.
Activités antiprolifératives
Le composé a montré des activités antiprolifératives contre un panel de trois lignées cellulaires cancéreuses différentes (L1210, CEM et HeLa) . Cela suggère des applications potentielles dans la recherche et le traitement du cancer.
Activité anti-inflammatoire
La recherche a montré que les composés contenant un squelette de tétrahydrobenzothiophène, comme celui-ci, ont une activité anti-inflammatoire . Ils activent le facteur nucléaire (érythroïde-dérivé 2)-like 2 (NRF2) et confirment leur activation du NRF2 par l'activité enzymatique de la NQO1 et l'expression de l'ARNm de la NQO1 et de la HO-1 dans les cellules Hepa-1c1c7 .
Synthèse de dérivés de thiénopyrimidine
Le composé a été utilisé dans la synthèse de dérivés de thiénopyrimidine . Les thiénopyrimidines sont une classe de composés qui ont montré un large éventail d'activités biologiques, y compris des effets anticancéreux, anti-inflammatoires et antimicrobiens.
Préparation de colorants azoïques
Le composé a été utilisé dans la préparation de colorants azoïques . Les colorants azoïques sont largement utilisés dans l'industrie textile pour la coloration des tissus.
Mécanisme D'action
Target of Action
The primary target of Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between NRF2 and its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), thereby freeing NRF2 to move into the nucleus and activate the transcription of antioxidant genes .
Biochemical Pathways
Upon activation, NRF2 triggers the transcription of various antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) . These enzymes play a vital role in neutralizing reactive oxygen species and reducing oxidative stress, thereby protecting cells from damage .
Pharmacokinetics
The compound exhibits good pharmacokinetic properties. It is moderately stable in liver microsomes, suggesting it may have a reasonable metabolic stability . .
Result of Action
The activation of NRF2 by Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate leads to a decrease in oxidative stress and inflammation. It has been shown to inhibit inflammation in macrophages stimulated by Escherichia coli Lipopolysaccharide (LPSEc) . The compound also reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-kB) .
Analyse Biochimique
Biochemical Properties
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1), by activating the nuclear factor erythroid 2-related factor 2 (NRF2) pathway . This interaction leads to the upregulation of antioxidant response elements, providing a protective effect against oxidative stress. Additionally, the compound has been shown to interfere with the Kelch-like ECH-associated protein 1 (KEAP1), disrupting its interaction with NRF2 and thereby enhancing the cellular antioxidant response .
Cellular Effects
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in the inflammatory response. The compound activates the NRF2 pathway, leading to the expression of genes that encode for antioxidant proteins and enzymes . This activation results in the reduction of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ, as well as inflammatory mediators like PGE2, COX-2, and NF-κB . These effects contribute to the compound’s anti-inflammatory properties and its potential therapeutic applications in inflammatory diseases.
Molecular Mechanism
The molecular mechanism of action of diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate involves its interaction with the KEAP1-NRF2 complex. By binding to the Kelch domain of KEAP1, the compound prevents the ubiquitination and subsequent degradation of NRF2 . This stabilization of NRF2 allows it to translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes. The upregulation of these genes leads to increased production of antioxidant proteins and enzymes, enhancing the cell’s ability to combat oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that the compound maintains its efficacy in modulating cellular antioxidant responses, with sustained activation of the NRF2 pathway and consistent reduction in oxidative stress markers . These findings suggest that the compound is suitable for prolonged use in biochemical research and potential therapeutic applications.
Dosage Effects in Animal Models
Studies on the dosage effects of diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate in animal models have revealed a dose-dependent response. At lower doses, the compound effectively activates the NRF2 pathway and reduces oxidative stress without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate is involved in several metabolic pathways, primarily those related to its antioxidant properties. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination . The metabolites of the compound retain some of its biological activity, contributing to its overall efficacy in reducing oxidative stress and inflammation . Additionally, the compound’s interaction with NRF2 and subsequent activation of antioxidant response elements further modulate metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which aid in its cellular uptake and distribution . Once inside the cell, the compound accumulates in the cytoplasm and nucleus, where it exerts its effects on the NRF2 pathway . This distribution pattern is crucial for its role in modulating cellular antioxidant responses and reducing oxidative stress.
Subcellular Localization
Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate is primarily localized in the cytoplasm and nucleus of cells. The compound’s subcellular localization is influenced by its interaction with KEAP1 and NRF2, which directs it to specific compartments within the cell . Post-translational modifications, such as phosphorylation, also play a role in its targeting and activity . The compound’s presence in the nucleus is essential for its function in activating antioxidant response elements and upregulating the expression of genes involved in oxidative stress defense .
Propriétés
IUPAC Name |
diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-18-13(16)8-5-6-10-9(7-8)11(12(15)20-10)14(17)19-4-2/h8H,3-7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRJDRBGMXCCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C(=C(S2)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Methyl-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1397754.png)

![4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine](/img/structure/B1397757.png)


